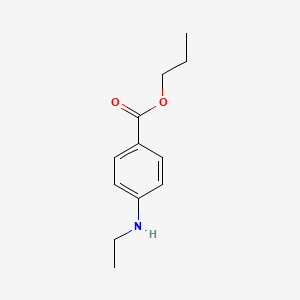

Propyl 4-(ethylamino)benzoate

Description

Historical Perspectives and Initial Research Trajectories of Amino-Benzoate Esters

The scientific journey into amino-benzoate esters is intrinsically linked to the field of local anesthesia. The story begins with cocaine, an alkaloid extracted from the leaves of the Erythroxylum coca plant. nih.govrsc.org In the 1860s, Niemann first isolated cocaine, and by 1884, Austrian ophthalmologist Karl Koller introduced it into clinical practice for topical anesthesia of the eye. rsc.orgnih.gov While effective, cocaine's clinical use was hampered by significant toxicity and a high potential for addiction. rsc.orginvent.orgpagepressjournals.org This created a strong impetus for the scientific community to develop safer, non-addictive synthetic substitutes. pagepressjournals.org

Researchers soon identified that the benzoic acid ester portion of cocaine's structure was crucial for its anesthetic effect. nih.govrsc.org This realization shifted research focus toward synthesizing simpler benzoate (B1203000) ester derivatives. A significant milestone occurred in 1890 with the confirmation of the local anesthetic properties of ethyl 4-aminobenzoate (B8803810), a compound that would become widely known as benzocaine (B179285). rsc.orgrsc.org

The pivotal breakthrough in this field came from the work of German chemist Alfred Einhorn. invent.orgwikipedia.org In 1905, after extensive experimentation aimed at creating an alternative to cocaine, Einhorn synthesized procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), which he patented under the trade name Novocain. nih.govinvent.orgwikipedia.org Procaine, the first injectable synthetic local anesthetic, was found to be effective and comparatively safe, quickly becoming the standard in medicine and dentistry for nearly half a century. invent.orgpagepressjournals.orgwikipedia.org The discovery of procaine underscored the critical role of the 4-aminobenzoate scaffold in designing local anesthetics and catalyzed decades of further research into structurally related compounds. nih.govrsc.org This foundational work established the amino-benzoate esters as a cornerstone in medicinal chemistry and paved the way for the development of numerous analogues, including Propyl 4-(ethylamino)benzoate.

Contemporary Significance of this compound and Related Analogues in Chemical and Biological Research

In modern chemical and biological research, the fundamental structure of amino-benzoate esters continues to be a platform for innovation. While early research was dominated by the search for local anesthetics, contemporary studies have expanded into diverse areas, including drug delivery, synthetic methodology, and the fine-tuning of biological activity through subtle structural modifications.

The search for novel bioactive compounds remains a significant driver of research. Scientists continue to design and synthesize new analogues of the classic 4-aminobenzoate structure to explore structure-activity relationships (SAR). For example, a 2019 study published in RSC Advances detailed the synthesis of 16 novel benzoate compounds, modifying the alkyl groups on the amine and the ester portion to evaluate their potential as local anesthetics. rsc.org This type of research, which investigates how changes in molecular structure affect biological function, is fundamental to rational drug design. The findings from such studies can provide insights into the interactions between these molecules and their biological targets, such as voltage-gated sodium channels. rsc.org

The table below, based on data from structure-activity relationship studies of 4-aminobenzoate analogues, illustrates how modifications to the core structure can be correlated with biological activity endpoints in a research context. rsc.org

| Compound Analogue | Structure Modification | Research Finding Context |

| Analogue A | N-propylamino group, 2-(piperidin-1-yl)ethyl ester | Evaluated for surface, infiltration, and block anesthesia in preclinical models. rsc.org |

| Analogue B | N-butylamino group, 2-morpholinoethyl ester | Showed good local anesthetic effect in experimental tests. rsc.org |

| Analogue C | N-butylamino group, 2-(piperazin-1-yl)ethyl ester | Demonstrated notable biological activity in anesthesia models. rsc.org |

| Analogue D | N-butylamino group, 2-thiomorpholinoethyl ester | Synthesized and tested to understand the effect of replacing the morpholine (B109124) oxygen with sulfur. rsc.org |

Beyond the synthesis of bioactive molecules, amino-benzoate esters like this compound serve as valuable building blocks or substrates in the development of new chemical reactions. For instance, recent research has employed benzoate esters in the development of novel catalytic methods, such as the dual photoredox and cobalt-catalyzed hydrofunctionalization of allyl carboxylates. acs.org This demonstrates their utility in expanding the toolkit of synthetic organic chemistry, enabling the construction of complex molecules. acs.org

Furthermore, derivatives of 4-aminobenzoic acid have found applications in bioconjugation chemistry. Research has shown that 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) can be used as stable and highly reactive reagents for the pegylation of therapeutic proteins like interferon α-2b. rsc.org This modification can improve the therapeutic properties of the protein. rsc.org

Overview of Research Paradigms and Methodological Approaches for Substituted Benzoate Esters

The investigation of this compound and its analogues relies on a well-established set of chemical and analytical methodologies for their synthesis, purification, and characterization.

Synthesis: The primary method for synthesizing benzoate esters is Fischer-Speier esterification . This classic organic reaction involves reacting the parent carboxylic acid (e.g., 4-(ethylamino)benzoic acid) with an alcohol (e.g., propanol) in the presence of a strong acid catalyst, typically sulfuric acid. sciencemadness.orgwikipedia.org Another common method is transesterification , where an existing ester, such as ethyl 4-aminobenzoate (benzocaine), is reacted with a different alcohol (propanol) in the presence of a suitable catalyst to exchange the ester group. google.comgoogle.com More complex syntheses of analogues may involve multiple steps, such as initial N-alkylation of 4-aminobenzoic acid followed by esterification. rsc.org

Purification and Analysis: Once synthesized, the crude product must be purified and its identity and purity confirmed. High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique used to assess the purity of the final compounds, often ensuring they are ≥99% pure for biological testing. rsc.orgnih.gov Purification itself is typically achieved through recrystallization or column chromatography.

Structural Characterization: A suite of spectroscopic techniques is employed to elucidate and confirm the molecular structure of the synthesized esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable tools. 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR details the carbon skeleton. rsc.orgmarmara.edu.tr For example, in a 1H NMR spectrum of a compound like this compound, specific signals would correspond to the propyl and ethyl groups, as well as the protons on the aromatic ring. rsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. acs.orgyoutube.com High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition with high accuracy. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a benzoate ester, characteristic absorption bands would indicate the presence of the carbonyl (C=O) group of the ester and the N-H bond of the amino group. researchgate.net

The following table summarizes the key methodological approaches used in the academic study of substituted benzoate esters.

| Methodology | Purpose | Key Information Provided |

| Synthesis | ||

| Fischer Esterification | Formation of the ester from a carboxylic acid and an alcohol. | Primary route to the target molecule. sciencemadness.org |

| Transesterification | Exchange of the alcohol component of an existing ester. | Alternative synthetic route. google.com |

| Purification & Analysis | ||

| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify components in a mixture. | Confirms the purity of the synthesized compound. rsc.org |

| Structural Characterization | ||

| Nuclear Magnetic Resonance (NMR) | To observe local magnetic fields around atomic nuclei. | Provides detailed information on molecular structure, connectivity, and chemical environment of atoms (1H, 13C). rsc.orgmarmara.edu.tr |

| Mass Spectrometry (MS/HRMS) | To measure the mass-to-charge ratio of ions. | Confirms molecular weight and elemental formula. rsc.orgacs.org |

| Infrared (IR) Spectroscopy | To identify functional groups in a molecule. | Confirms the presence of key groups like C=O (ester) and N-H (amine). researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propyl 4-(ethylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-3-9-15-12(14)10-5-7-11(8-6-10)13-4-2/h5-8,13H,3-4,9H2,1-2H3 |

InChI Key |

YGKRSVPWLQYEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NCC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for Propyl 4 Ethylamino Benzoate

Established Methodologies for 4-(alkylamino)benzoate Ester Synthesis

The synthesis of 4-(alkylamino)benzoate esters like Propyl 4-(ethylamino)benzoate traditionally relies on two primary strategies: Fischer-Speier esterification and N-alkylation of aminobenzoates.

Fischer-Speier Esterification: This is the most common and direct method for producing esters. researchgate.net It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netlibretexts.orgtcu.edu In the context of this compound, this would involve reacting 4-(ethylamino)benzoic acid with propanol. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed. tcu.edu The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates a nucleophilic attack by the alcohol. wikipedia.org

Novel Synthetic Routes for this compound and its Structural Analogues

Recent research has focused on developing more efficient and specialized synthetic pathways. While specific novel routes for this compound are not extensively documented, methodologies for its structural analogues provide insight into innovative approaches.

One such strategy involves the derivatization of a substituted benzoic acid precursor. For example, the synthesis of Ethyl 3-nitro-4-(propylamino)benzoate was achieved through the derivatization of nitrobenzoic acid precursors. researchgate.netnih.gov This approach, where the benzene (B151609) ring is first functionalized (e.g., with a nitro group) before amination and esterification, allows for the creation of a diverse library of analogues.

Another innovative approach is the use of transesterification. Methyl benzoate (B1203000), for instance, can be used to produce higher esters by reacting it with higher boiling point alcohols. scielo.br This method could potentially be adapted to synthesize this compound from Methyl 4-(ethylamino)benzoate and propanol, driven by the removal of the more volatile methanol (B129727) byproduct.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Esterification and Amine Functionalization

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key variables in the synthesis of benzoate esters include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Effect of Temperature: Generally, increasing the reaction temperature accelerates the rate of esterification. In the synthesis of methyl benzoate using layered metal benzoate catalysts, the best conversions were achieved at 160 °C. scielo.br Studies on the esterification of benzoic acid with various alcohols using deep eutectic solvents also showed that higher temperatures positively affect the conversion rate, with a maximum conversion for ethanol (B145695) at 75°C. dergipark.org.tr

Catalyst Concentration: The amount of catalyst significantly influences reaction efficiency. However, using excessive amounts of traditional acid catalysts like sulfuric acid can lead to byproducts, corrosion, and environmental concerns. researchgate.net Research on biolubricant production via esterification showed that catalyst concentration was a key parameter evaluated through factorial design to find the optimal level for maximum conversion. researchgate.net

Molar Ratio of Reactants: According to Le Chatelier's Principle, using a large excess of one of the reactants, typically the alcohol, shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. libretexts.orgtcu.edu The effect of the alcohol-to-acid molar ratio is a critical factor in optimization studies. For instance, in the synthesis of methyl benzoate, molar ratios of 14:1 and 6:1 (methanol:benzoic acid) were investigated to maximize conversion. scielo.br

The table below summarizes the influence of various parameters on esterification reactions, based on findings from related syntheses.

| Parameter | Condition Varied | Observation | Source |

| Temperature | Increased from 55°C to 75°C | Positive effect on benzoic acid conversion. | dergipark.org.tr |

| Molar Ratio | Varied alcohol/acid ratio | A key factor in optimizing conversion efficiency. | scielo.brresearchgate.net |

| Catalyst Type | Deep Eutectic Solvent vs. Ionic Liquid | Deep eutectic solvents showed higher catalytic activity. | dergipark.org.tr |

| Water Content | Varied ethanol/water ratio | Had a major influence on the reaction conversion. | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been applied to the synthesis of benzoate esters.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture. This technique often leads to shorter reaction times, reduced energy consumption, and minimized solvent use. researchgate.netijsdr.org It is considered a beneficial method for performing esterification reactions under green chemistry principles. ijsdr.org

Use of Green Catalysts: To overcome the drawbacks of strong mineral acids, researchers are exploring solid acid catalysts and other green alternatives. researchgate.net

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES, such as those formed from choline (B1196258) chloride and p-toluenesulfonic acid, can act as both a solvent and a catalyst. dergipark.org.trresearchgate.net They are often biodegradable, have low vapor pressure, and can be easily separated and reused, making them an environmentally friendly option that can yield high conversions. dergipark.org.tr

Layered Metal Benzoates: Compounds like barium, calcium, and strontium benzoates have been shown to act as effective, reusable heterogeneous catalysts for the esterification of benzoic acid. scielo.br Their layered structure and catalytic activity are retained over multiple reaction cycles, reducing waste. scielo.br

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. The esterification of benzoic acid with various alcohols has been successfully performed under solvent-free conditions using deep eutectic solvents, achieving high conversions. dergipark.org.tr

Catalytic Methodologies for Targeted Derivatization of the Compound Scaffold

The this compound scaffold, containing an aromatic ring, a secondary amine, and an ester group, offers multiple sites for targeted derivatization to create new molecules with potentially unique properties.

Derivatization at the Amino Group: The secondary amine is a key site for functionalization.

Schiff Base Formation: 4-Aminobenzoic acid derivatives can react with aldehydes to form Schiff bases. This reaction can be promoted by acidic catalysts like toluene-4-sulfonic acid. mdpi.com

Further N-Alkylation/Arylation: The nitrogen atom can undergo further reactions to form tertiary amines or amides, allowing for the introduction of diverse functional groups.

Derivatization of the Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions.

Nitration: As seen in the synthesis of Ethyl 3-nitro-4-(propylamino)benzoate, a nitro group can be introduced onto the ring. researchgate.netnih.gov This nitro group can then be a handle for further transformations, such as reduction to an amino group.

Halogenation: Catalytic methods can be employed to introduce halogen atoms (F, Cl, Br, I) onto specific positions of the benzene ring, which can then serve as coupling points for more complex structures.

Use of Derivatizing Agents for Analysis: Specific reagents can be used to derivatize the molecule for analytical purposes. For example, 4-aminobenzoic acid ethyl ester (ABEE) and 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) are used as derivatizing agents to enhance the detection sensitivity of other molecules in techniques like HPLC and mass spectrometry, which highlights the reactivity of the amino group for forming new covalent bonds. nih.govnih.gov

Structural Elucidation and Advanced Conformational Analysis in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of Propyl 4-(ethylamino)benzoate, distinct signals would be expected for the protons of the ethyl and propyl groups, as well as the aromatic protons. The aromatic protons would likely appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (–CH2–) protons coupled to the methyl (–CH3–) protons, which would appear as a triplet. The propyl ester group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. The proton on the nitrogen of the ethylamino group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Separate signals would be anticipated for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and propyl groups. The chemical shifts of the aromatic carbons would further confirm the substitution pattern.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the assignment of signals to specific atoms within the molecule.

A Hypothetical ¹H NMR Data Table for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (ortho to -COOPr) | ~7.8-8.0 | Doublet | 2H |

| Aromatic (ortho to -NHEt) | ~6.6-6.8 | Doublet | 2H |

| -NH- | Variable | Broad Singlet | 1H |

| -O-CH₂- (propyl) | ~4.2 | Triplet | 2H |

| -N-CH₂- (ethyl) | ~3.2 | Quartet | 2H |

| -CH₂- (propyl) | ~1.7 | Sextet | 2H |

| -CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -CH₃ (propyl) | ~1.0 | Triplet | 3H |

Advanced Mass Spectrometry Techniques for Structural Fragment Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain the exact mass of this compound, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the ester and amino groups. Key fragmentation pathways would likely include the loss of the propyl group, the loss of the entire ester group, and cleavage alpha to the nitrogen atom of the ethylamino group. Analysis of these fragments helps to piece together the molecular structure and differentiate it from its isomers.

A Hypothetical Mass Spectrometry Fragmentation Table for this compound:

| m/z Value | Possible Fragment Ion | Structural Interpretation |

| [M]+ | [C₁₂H₁₇NO₂]⁺ | Molecular Ion |

| [M-43]+ | [C₉H₁₀NO₂]⁺ | Loss of propyl group (•C₃H₇) |

| [M-73]+ | [C₈H₁₀N]⁺ | Loss of carboxypropyl group (•COOC₃H₇) |

| 120 | [H₂NC₆H₄CO]⁺ | McLafferty rearrangement and subsequent cleavage |

X-ray Crystallographic Analysis of this compound and its Crystalline Forms or Cocrystals

This analysis would also reveal intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which govern the packing of the molecules in the solid state. The study of different crystalline forms (polymorphs) or cocrystals could also be undertaken to investigate how the crystal packing can be modified.

Conformational Isomerism and Stereochemical Investigations of the Ester and Amino Moieties

The ester and ethylamino groups of this compound have rotational freedom, leading to the possibility of different conformational isomers. The orientation of the propyl group relative to the plane of the benzene ring and the conformation of the ethyl group are of particular interest.

Variable-temperature NMR studies could provide insights into the energy barriers for rotation around the C-O bond of the ester and the C-N bond of the amino group. This would help to understand the relative populations of different conformers at various temperatures.

Theoretical and Computational Modeling of Molecular Conformation and Electronic Structure

In conjunction with experimental techniques, theoretical and computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the molecular conformation and electronic structure of this compound.

These calculations can predict the most stable conformations of the molecule in the gas phase or in solution, providing valuable information that can be compared with experimental results. Computational models can also be used to calculate NMR chemical shifts, vibrational frequencies, and electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. This theoretical data can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's reactivity and properties.

Investigating Biological and Biochemical Mechanisms Non Clinical Focus

Modulation of Biological Membrane Properties and Permeability in Model Systems

No studies specifically investigating the effects of Propyl 4-(ethylamino)benzoate on the properties and permeability of model biological membranes were found in the available literature.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Riboflavin Phosphate (B84403) Synthase and similar enzymatic targets)

There is no available research detailing the enzyme inhibition kinetics or mechanistic studies of this compound against Riboflavin Phosphate Synthase or other similar enzymatic targets.

Interactions with Subcellular Components and Organelles (e.g., chloroplasts, thylakoid membranes)

Information regarding the specific interactions of this compound with subcellular components such as chloroplasts or thylakoid membranes is not present in the current body of scientific literature.

Influence on Photosynthetic Electron Transport Pathways in Plant Models

No published data exists on the influence of this compound on photosynthetic electron transport pathways in plant models.

Investigation of Mechanisms in Cell-Based Assays (e.g., antimycobacterial activity in microbial species, cytotoxic activity in non-human cell lines)

While related compounds have been studied for antimycobacterial and cytotoxic activities, no specific cell-based assays detailing these mechanisms for this compound are available. Some studies on different classes of compounds note that altering alkyl chains (from ethyl to propyl) can impact antimycobacterial activity against species like Mycobacterium tuberculosis and M. avium, but this is a general observation and not a direct study of the target compound.

Ion Channel Modulation and Electrophysiological Research in In Vitro or Non-Mammalian Preparations

There is a lack of research on the modulation of ion channels or any electrophysiological studies involving this compound in in vitro or non-mammalian models.

Exploration of Preclinical Pharmacodynamics in In Vitro Models (e.g., M. avium subsp. paratuberculosis, M. intracellulare)

No preclinical in vitro pharmacodynamic studies for this compound against Mycobacterium avium subsp. paratuberculosis, Mycobacterium intracellulare, or other relevant microbial models have been published.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of Propyl 4-(ethylamino)benzoate from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable methods for its analysis.

High-Performance Liquid Chromatography (HPLC):

Given its aromatic structure and the presence of a polar functional group, reversed-phase HPLC (RP-HPLC) would be the method of choice for the analysis of this compound. A C18 or C8 stationary phase would likely provide adequate retention and separation from other components. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution would be beneficial for separating the analyte from a complex matrix. Detection would most likely be achieved using a UV detector, as the benzene (B151609) ring and carbonyl group constitute a chromophore that absorbs in the UV region.

A typical HPLC method for a compound like this compound would be validated for linearity, accuracy, precision, and sensitivity. For instance, a study on a structurally related compound, 3-(2-(ethylamino)propyl)-1,2,3,4-tetrahydro-5H(1)benzopyrano(3,4-c)pyridin-5-one, utilized HPLC with fluorometric detection to achieve a linear range of 0.5-50.0 ng/mL with a recovery greater than 86%. pharmaffiliates.com While the detection method differs, the chromatographic principles are transferable.

Table 1: Postulated HPLC Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

For GC analysis, this compound would likely require derivatization to increase its volatility and thermal stability, although direct analysis may be possible on certain columns. The secondary amine group could be derivatized, for example, by acylation. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would be suitable. Detection would typically be performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. The NIST Chemistry WebBook provides GC data for the related compound n-Propyl benzoate (B1203000), which can serve as a reference point for developing a method for this compound. nist.gov

Mass Spectrometric Applications for Metabolite Identification and Structural Confirmation in Complex Research Samples

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites in complex biological samples. bldpharm.com

In a typical LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of product ions. This transition would then be used for selective and sensitive quantification. High-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of the parent compound and its metabolites, providing a high degree of confidence in their identification.

Based on the structure of this compound, predictable metabolic transformations include N-de-ethylation, hydroxylation of the propyl chain or the aromatic ring, and hydrolysis of the ester bond to form 4-(ethylamino)benzoic acid. Each of these metabolic products would have a distinct mass that can be targeted for identification.

Table 2: Predicted Mass Spectrometric Data for this compound and Potential Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted Metabolic Pathway |

| This compound | C12H17NO2 | 207.1259 | Parent Compound |

| 4-(ethylamino)benzoic acid | C9H11NO2 | 165.0790 | Ester Hydrolysis |

| Propyl 4-aminobenzoate (B8803810) | C10H13NO2 | 179.0946 | N-de-ethylation |

| Hydroxylated this compound | C12H17NO3 | 223.1208 | Hydroxylation |

Spectrophotometric and Fluorometric Quantification Methods in Diverse Research Matrices

While HPLC with UV detection is a form of spectrophotometry, standalone spectrophotometric or fluorometric methods can also be developed for the quantification of this compound in various research matrices, provided the sample is relatively simple or has undergone extensive cleanup.

Spectrophotometry: A simple UV spectrophotometric method could be developed by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). This method is rapid and cost-effective but lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the matrix.

Fluorometry: For a fluorometric method to be applicable, this compound would need to be naturally fluorescent or be derivatized with a fluorescent tag. A related compound, 3-(2-ethylamino)propyl)-1,2,3,4-tetrahydro-5H(1)benzopyrano(3,4-c)pyridin-5-one, was derivatized with fluorescein-6-isothiocyanate to enable sensitive fluorometric detection (Excitation: 484 nm; Emission: 518 nm). pharmaffiliates.com A similar derivatization strategy could potentially be applied to this compound for enhanced sensitivity in bioanalytical assays.

Development and Validation of Novel Bioanalytical Assays for In Vitro and Preclinical Research Applications

The development and validation of novel bioanalytical assays are critical for studying the behavior of this compound in biological systems. bldpharm.com Any such assay, whether based on LC-MS, HPLC-UV, or another technique, must undergo rigorous validation to ensure its reliability. bldpharm.com

Validation would be performed according to regulatory guidelines and would assess parameters such as:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The development of such assays would be a prerequisite for conducting in vitro metabolism studies using liver microsomes or hepatocytes, or for preclinical pharmacokinetic studies in animal models.

Application of this compound as Analytical Standards and Internal Standards in Research Methodologies

Given that this compound is a specific chemical entity, it can be synthesized to a high purity and used as a reference or analytical standard for its own quantification. In this role, it would be used to prepare calibration curves and quality control samples to ensure the accuracy and precision of an analytical method.

Furthermore, a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) would be an ideal internal standard for mass spectrometry-based quantification. An internal standard is a compound added to samples at a known concentration to correct for variations in sample processing and instrument response. If a stable isotope-labeled version is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior could be used as an internal standard. For instance, in the analysis of other benzoate esters, related compounds are often employed for this purpose.

Structure Activity Relationship Sar and Derivative Design for Research Purposes

Systematic Modification of the Ester Linkage and Alkyl Chain Length on Biological Activity

The ester linkage and the length of the alkyl chain are critical determinants of the pharmacokinetic and pharmacodynamic properties of 4-aminobenzoic acid derivatives.

The nature of the intermediate chain plays a crucial role in the chemical stability, duration of action, and relative toxicity of these compounds. gpattutor.com In the procaine (B135) series of local anesthetics, the potency has been observed to decrease in the order of sulfur, oxygen, carbon, and nitrogen as the connecting atom in the intermediate chain. pharmacy180.com Amides (with a nitrogen linkage) are generally more resistant to metabolic hydrolysis than esters (with an oxygen linkage), leading to a longer duration of action. pharmacy180.com

Lengthening the alkyl chain attached to the ester group can influence the compound's lipophilicity and, consequently, its ability to penetrate nerve membranes. gpattutor.com An increase in the number of carbon atoms in the alkyl chain generally leads to increased lipid solubility. gpattutor.com However, this does not always translate to a linear increase in anesthetic potency. For instance, lengthening the intermediate alkylene chain from one to three carbons can increase the pKa of the molecule, which may reduce the concentration of the active onium ion at physiological pH, thereby decreasing potency. gpattutor.com

Placement of small alkyl groups, creating branching, near the ester function can hinder hydrolysis by esterases, thus prolonging the duration of action. pharmacy180.com

Table 1: Effect of Ester and Alkyl Chain Modifications on Biological Activity

| Modification | Effect on Biological Activity | Rationale |

| Replacement of Ester with Thioester | Increased potency | Altered electronic and steric properties of the linkage. pharmacy180.com |

| Replacement of Ester with Amide | Increased duration of action | Greater resistance to metabolic hydrolysis. pharmacy180.com |

| Lengthening of Alkyl Chain | Variable effects on potency | Increased lipophilicity can enhance membrane penetration, but may also alter pKa, reducing the concentration of the active form. gpattutor.com |

| Branching of Alkyl Chain | Increased duration of action | Steric hindrance reduces the rate of enzymatic hydrolysis. pharmacy180.com |

Substituent Effects on the Aromatic Ring and their Impact on Compound Efficacy and Selectivity

Modifications to the aromatic ring of 4-aminobenzoic acid derivatives significantly influence their efficacy and selectivity. The lipophilic character of the aromatic ring is essential for local anesthetic activity, playing a key role in the binding of these molecules to their target receptors within sodium channels. gpattutor.com

The introduction of electron-donating groups at the ortho or para positions of the aromatic ring generally enhances local anesthetic potency. gpattutor.com Groups such as amino, alkylamino, and alkoxy can increase the electron density of the aromatic ring through both inductive and resonance effects. gpattutor.com This increased electron density is thought to enhance the interaction of the local anesthetic with its receptor site. gpattutor.com For example, tetracaine, which has an alkylamino group, is significantly more potent than procaine. pharmacy180.com

Conversely, the position of the substituent is critical. Substitutions at the meta position tend to decrease activity. pharmacy180.com Furthermore, the introduction of bulky substituents can also influence activity. For instance, in a series of ketamine ester analogues, compounds with substituents at the 2- and 3-positions were generally more active than those with substituents at the 4-position. doaj.org The nature of the substituent is also important, with chlorine being a generally favorable substituent, while strongly electron-withdrawing groups like trifluoromethyl (CF3) and trifluoromethoxy (OCF3) tended to result in less effective analogues. doaj.org

Table 2: Impact of Aromatic Ring Substituents on Efficacy

| Substituent | Position | Effect on Efficacy | Underlying Principle |

| Electron-donating (e.g., -NH2, -NHR, -OR) | ortho, para | Increased | Enhanced electron density at the carbonyl oxygen, potentially strengthening receptor binding. gpattutor.compharmacy180.com |

| Electron-donating (e.g., -NH2, -NHR, -OR) | meta | Decreased | Less effective delocalization of electron density to the carbonyl group. pharmacy180.com |

| Halogen (e.g., -Cl) | ortho, para | Generally Increased | A combination of electronic and steric effects that can enhance binding. doaj.org |

| Electron-withdrawing (e.g., -CF3, -OCF3) | Any | Decreased | Reduced electron density at the key interaction points. doaj.org |

Modifications of the Amino Moiety and Nitrogen Substitution Patterns in Related Analogues

The hydrophilic amino group is a crucial component of most clinically useful local anesthetics, primarily because it allows for the formation of water-soluble salts, such as hydrochloride salts. pharmacy180.com While some neutral compounds like benzocaine (B179285) are active, they have poor water solubility. youtube.com The pKa of the tertiary amine, which is typically in the range of 7.5 to 9.0, is a critical factor influencing the anesthetic's properties. gpattutor.com

The degree of substitution on the nitrogen atom significantly affects the compound's activity. Tertiary amines are generally the most effective. pharmacy180.com Secondary amines, while sometimes having a longer duration of action, tend to be more irritating. pharmacy180.com Primary amines are often inactive or cause irritation. pharmacy180.com

The nature of the alkyl groups attached to the nitrogen also plays a role. The diethylamino, piperidino, or pyrrolidino groups often lead to compounds with a similar degree of activity. pharmacy180.com However, introducing a more hydrophilic group, such as a morpholino group, typically results in diminished potency. pharmacy180.com This highlights the delicate balance required between hydrophilicity for solubility and lipophilicity for membrane penetration.

In some related analogues, the amino group has been incorporated into more complex heterocyclic structures. For instance, the use of a cyclic analogue like 4-methyl-piperidine instead of an alkyl diethylamine (B46881) generally does not significantly alter the pharmacokinetic properties of the drug. nih.gov

Stereochemical Influences on Compound Conformation and Biological Interactions

Stereochemistry can play a significant role in the biological activity of local anesthetics, particularly for those with a chiral center. nih.gov The different enantiomers of a chiral drug can exhibit distinct pharmacodynamic, pharmacokinetic, and toxicological profiles. nih.govnih.gov This stereoselectivity arises from the three-dimensional nature of the drug-receptor interaction. nih.gov

The presence of a chiral carbon atom, often in the amino alcohol portion of amide-type local anesthetics, leads to the existence of (R)- and (S)-enantiomers. nih.gov These enantiomers can interact differently with the asymmetric macromolecular structures of their biological targets, such as ion channels. nih.gov For example, the N-substituent of a local anesthetic may interact with specific amino acid residues in the receptor site, and this interaction can be stereocontrolled by the stereochemistry of the chiral carbon. nih.gov

While Propyl 4-(ethylamino)benzoate itself does not have a chiral center, the principles of stereochemistry are crucial in the design of more complex analogues where a chiral center might be introduced to enhance selectivity or reduce toxicity. The conformation of the molecule, which can be influenced by stereochemistry, is a key determinant of its ability to bind effectively to its target. nih.gov

Design Principles for Developing Targeted Mechanistic Probes and Highly Specific Analogues

The design of targeted mechanistic probes and highly specific analogues from the 4-aminobenzoic acid scaffold relies on the established principles of structure-activity relationships. The goal is to create molecules that can interact with specific biological targets in a predictable way, allowing researchers to investigate biological processes or to develop drugs with improved therapeutic profiles.

One key principle is the use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple receptor types. nih.gov The 4-aminoquinoline (B48711) scaffold, for example, has been used to design a variety of biologically active compounds. nih.gov Similarly, the 4-aminopyrazolopyrimidine scaffold has been extensively used in the design of kinase inhibitors. nih.gov By making specific modifications to these core structures, researchers can tune the activity of the resulting compounds towards a particular target.

For developing targeted probes, specific functional groups can be incorporated into the molecule. For example, a fluorescent dye can be attached to the amino group to allow for visualization of the molecule's distribution in cells or tissues. nih.gov Another approach is to design molecules that can be used in affinity chromatography to isolate and identify their binding partners.

The design of highly specific analogues often involves a process of iterative optimization. This can involve synthesizing a library of related compounds with systematic variations in their structure and then screening them for activity against a panel of biological targets. nih.govtandfonline.com Computational methods, such as molecular docking, can also be used to predict how different analogues will bind to their target and to guide the design of new compounds. researchgate.net

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule like Propyl 4-(ethylamino)benzoate. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information can be derived.

Detailed studies on similar benzoate (B1203000) derivatives illustrate the power of this approach. For instance, analysis of crystal structures for related compounds reveals key details about intramolecular hydrogen bonds and the planarity of the molecule, which are dictated by electronic effects. researchgate.netnih.gov A typical quantum chemical study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated.

Key calculated parameters include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other molecules, including biological receptors.

Spectroscopic Parameters: Quantum calculations can predict spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Comparing these theoretical spectra with experimental data helps to confirm the molecule's structure and assign spectral peaks. A practical workflow for such calculations has been established for benzene (B151609) and its derivatives, providing a clear path for analyzing compounds like this compound. rsc.org

Table 1: Examples of Properties Calculated via Quantum Chemistry

| Property Category | Specific Parameter | Significance |

|---|---|---|

| Electronic Properties | HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Reactivity Descriptors | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom | |

| Spectroscopic Parameters | Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation |

| NMR Chemical Shifts | Predicts ¹H and ¹³C NMR spectra for structural elucidation |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.com This method allows researchers to observe how a compound like this compound might interact with complex biological systems, such as cell membranes or enzyme active sites, providing a level of detail that is often inaccessible through experiments alone. mdpi.com

The simulation process begins by creating a system box containing the molecule of interest, the biomolecule (e.g., a lipid bilayer), and explicit solvent molecules, typically water. nih.gov The interactions between all atoms are governed by a set of parameters known as a force field (e.g., CHARMM, AMBER). The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over short time steps, building a trajectory that reveals the system's dynamic behavior. nih.gov

Interactions with Membrane Bilayers: MD simulations can model how a compound approaches, inserts into, and permeates a lipid bilayer. nih.gov These simulations can reveal the preferred orientation of the compound within the membrane, the free energy barriers associated with crossing the hydrophilic head groups and the hydrophobic core, and the influence of the compound on membrane properties like fluidity and thickness. nih.gov

Interactions with Enzyme Active Sites: When studying interactions with an enzyme, MD simulations can elucidate the conformational changes that occur in both the ligand and the protein upon binding. nih.gov These simulations can help identify key amino acid residues involved in the interaction, calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and observe the stability of the ligand-protein complex over time. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors or substrates.

Molecular Docking Studies with Predicted Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wisdomlib.org It is a critical tool in drug discovery for screening virtual libraries of compounds against a protein target and for proposing the binding mode of a specific ligand.

For this compound, docking studies would be employed to identify potential protein targets and to understand the structural basis of its activity. The process requires a three-dimensional structure of the target protein, which can be obtained from crystallographic databases (like the PDB) or generated through homology modeling.

The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The top-scoring poses represent the most likely binding modes.

Analysis of the best-ranked poses reveals specific interactions, such as:

Hydrogen bonds: with polar residues in the binding pocket.

Hydrophobic interactions: between nonpolar parts of the ligand and hydrophobic residues.

π-π stacking: involving the aromatic ring of the benzoate structure. nih.gov

Potential protein targets for a compound like this compound could include enzymes like RFA-P synthase or transmembrane proteins such as ion channels. Docking studies could predict whether the compound fits within the active site of an enzyme or the pore of an ion channel, providing a hypothesis for its biological effect that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds by identifying which structural features are most important for activity. nih.gov

To build a QSAR model for a class of compounds including this compound, a "training set" of molecules with known biological activities is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Table 2: Common Descriptor Categories Used in QSAR Modeling

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties |

| 2D Descriptors | Topological Indices (e.g., Connectivity Indices) | Molecular branching and shape |

| 2D Autocorrelations | Distribution of properties across the topology | |

| 3D Descriptors | Geometrical Descriptors (e.g., Molecular Surface Area) | Three-dimensional size and shape |

| GETAWAY Descriptors | Spatio-structural information | |

| Physicochemical Properties | LogP, Molar Refractivity | Lipophilicity and polarizability |

Once the descriptors are calculated, a mathematical algorithm—such as multiple linear regression (MLR), k-nearest neighbors (k-NN), or random forests—is used to build a model that correlates the descriptors with the observed activity. nih.govnih.gov The predictive power of the resulting model is then rigorously validated using an external "test set" of compounds that were not used in the model-building process. nih.gov Such models can effectively predict activities ranging from receptor affinity to toxicity. nih.gov

In Silico Prediction of Biological Interactions and Metabolic Pathways in Non-Human Systems

Beyond predicting interactions with specific protein targets, computational methods can forecast the broader fate of a compound like this compound within a biological system, including its metabolism. Predicting metabolic pathways is crucial, as the metabolites of a compound may have different efficacy or toxicity profiles than the parent molecule.

Specialized software can predict the sites on a molecule that are most likely to be modified by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. For a compound like this compound, potential metabolic reactions could include:

N-deethylation: Removal of the ethyl group from the amine.

O-depropylation: Cleavage of the propyl ester.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring.

Phase II Conjugation: Subsequent reaction of hydroxylated metabolites with molecules like glucuronic acid or sulfate.

Recent in silico studies on other natural compounds have demonstrated a comprehensive workflow for this process. nih.gov After predicting the structures of potential metabolites, their properties can be further analyzed. Quantum chemical calculations can assess their reactivity, while other models can predict their potential toxicity, such as carcinogenicity or the potential to trigger an immune response. nih.gov For example, predictions can be made regarding the interaction of metabolites with critical proteins like the p53 tumor suppressor, offering a holistic view of the compound's potential biological impact in a non-human system. nih.gov

Interdisciplinary Research Applications and Future Directions

Utility in Chemical Biology as Mechanistic Probes and Research Tools

While direct studies on Propyl 4-(ethylamino)benzoate as a mechanistic probe are not extensively documented, the broader class of aminobenzoic acid derivatives has been instrumental in chemical biology. These compounds serve as versatile scaffolds for designing molecules that can interrogate biological systems. For instance, derivatives of 4-aminobenzoic acid (PABA) have been synthesized and evaluated for various biological activities, suggesting that modifications such as N-ethylation and propyl esterification in this compound could modulate its interaction with biological targets. nih.govnih.gov The structural similarity of aminobenzoate esters to natural substrates allows them to act as inhibitors or probes for enzymes. For example, esters of 4-[(aminosulfonyl)oxy]benzoate have been designed as potent inhibitors of estrone (B1671321) sulfatase, indicating the potential of the benzoate (B1203000) core in designing enzyme-targeted molecules. nih.gov

Potential Applications in Advanced Materials Science and Polymer Chemistry (if structural features permit)

The structural features of this compound, specifically the presence of an aromatic ring, an ester group, and a secondary amine, suggest its potential as a monomer or a modifying agent in polymer chemistry. Amino acid-based esters have been utilized to create degradable polycationic materials. rsc.org The amino and ester functionalities in this compound could potentially be incorporated into polymer backbones, such as in the synthesis of poly(β-amino esters) (PBAEs). nih.govnih.gov PBAEs are a class of biodegradable and pH-responsive polymers that have been extensively investigated for biomedical applications, including drug and gene delivery. nih.govnih.govnih.gov The N-ethyl and propyl groups would be expected to influence the physicochemical properties of the resulting polymer, such as its hydrophobicity, degradation rate, and interaction with biological membranes.

The aromatic core of this compound could also impart desirable properties to polymers, such as thermal stability and specific optical or electronic characteristics. For example, research on the polymerization of vinyl benzoate has demonstrated the role of benzoate esters in polymer science. wikipedia.org Furthermore, the synthesis of polymers from aminobenzoic acid derivatives has been explored, indicating the feasibility of incorporating such structures into larger polymeric chains. rsc.org The ability to functionalize the amino group provides a route to cross-link polymers or to attach other functional molecules, opening avenues for the development of advanced materials with tailored properties for applications in coatings, adhesives, or specialty plastics.

Role in the Development of New Analytical Standards and Research Reagents

This compound, as a distinct chemical entity, has the potential to serve as an analytical standard for the identification and quantification of related compounds in various matrices. Analytical standards of high purity are crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.com For instance, Propyl 4-hydroxybenzoate (B8730719) (propylparaben) is used as a reference standard in liquid chromatography according to the Japanese Pharmacopoeia. fujifilm.comnawah-scientific.com Similarly, Benzocaine (B179285) (ethyl 4-aminobenzoate) is available as a pharmaceutical secondary standard. sigmaaldrich.com

Given the synthesis of various alkyl derivatives of 4-aminobenzoic acid for research purposes, this compound could be a valuable reference compound in studies involving the synthesis and characterization of new PABA derivatives. nih.gov Its well-defined chemical structure and properties would allow for the accurate identification of novel compounds through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, as a research reagent, it can be used as a starting material for the synthesis of more complex molecules with potential biological activities. ontosight.ainih.gov Sigma-Aldrich provides a similar compound, propyl 4-((((2-methylbenzoyl)amino)carbothioyl)amino)benzoate, to early discovery researchers as part of a collection of rare and unique chemicals, underscoring the demand for such derivatives in research. nih.gov

Interactive Data Table: Related Amino-Benzoate Esters and their Applications

| Compound Name | Application | Reference |

| Propyl 4-hydroxybenzoate | Preservative, Analytical Standard | wikipedia.orgfujifilm.comsigmaaldrich.com |

| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | Local Anesthetic, Analytical Standard | sigmaaldrich.com |

| Ethyl 4-(methylamino)benzoate | Chemical Intermediate | nih.gov |

| 4-Aminobenzoic acid esters of polyethylene (B3416737) glycol | Protein Pegylation | rsc.org |

Identification of Knowledge Gaps and Emerging Research Avenues for Amino-Benzoate Esters

Despite the broad utility of aminobenzoic acid derivatives, significant knowledge gaps remain, presenting exciting opportunities for future research. A primary gap is the comprehensive understanding of the structure-activity relationships (SAR) for many biological effects. While studies have explored the impact of various substitutions on the PABA scaffold, a systematic investigation into how combinations of N-alkylation and ester chain length, as seen in this compound, influence specific biological activities is lacking. nih.govnih.gov Further research is needed to elucidate the precise molecular mechanisms by which these compounds exert their effects, for example, as antimicrobial or cytotoxic agents. nih.govresearchgate.net

An emerging research avenue is the development of "green" and efficient synthesis methods for these compounds. nih.gov The use of microwave-assisted synthesis for PABA-substituted pyrimidines highlights a move towards more sustainable chemical processes. nih.gov Another promising direction is the application of aminobenzoic acid derivatives in materials science. While the potential of these compounds as monomers for novel polymers is recognized, the exploration of their full capabilities in creating functional materials with advanced properties is still in its early stages. rsc.orgnih.gov There is also a need to explore the metabolic pathways and potential long-term environmental fate of these synthetic compounds. wikipedia.org Finally, the unique electronic and photophysical properties that could arise from the specific substitution pattern of this compound warrant investigation for potential applications in optoelectronics or as fluorescent probes.

Prospects for Targeted Compound Library Design and High-Throughput Screening in Academic Research

The scaffold of 4-aminobenzoic acid is an excellent starting point for the design of targeted compound libraries for high-throughput screening (HTS). asinex.com The ability to easily modify both the amino and carboxylic acid functionalities allows for the creation of a diverse set of molecules with a wide range of physicochemical properties. nih.gov For example, a library of N-alkyl and O-alkyl derivatives of 4-aminobenzoic acid has been synthesized and screened for anticancer properties. nih.gov this compound represents a single point in a vast chemical space that can be explored by systematically varying the N-alkyl and ester groups.

The development of such libraries is crucial for discovering new lead compounds for drug development and for identifying molecular probes to study biological processes. HTS campaigns can efficiently screen these libraries against various biological targets, such as enzymes and receptors, to identify hits with desired activities. nih.gov The design of these libraries can be guided by computational methods to predict the properties and potential activities of the virtual compounds before their synthesis, thus streamlining the discovery process. The versatility of the aminobenzoic acid core, combined with modern synthetic and screening technologies, positions it as a valuable platform for academic research aimed at discovering novel bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Propyl 4-(ethylamino)benzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Alkylation : Reacting 4-aminobenzoic acid with ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethylamino group, followed by esterification with propanol under acidic conditions (e.g., H₂SO₄) .

- Esterification First : Direct esterification of 4-(ethylamino)benzoic acid using propanol via the Fischer-Speier method, requiring reflux conditions (110–120°C) and catalytic acid .

- Key factors for yield optimization include pH control during alkylation, stoichiometric excess of propyl alcohol, and inert atmosphere to prevent oxidation of the amine group.

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), ethylamino N–H (δ 1.5–2.5 ppm, broad), and propyl ester protons (δ 0.9–1.3 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) .

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 115–140 ppm), and propyl carbons (δ 10–22 ppm) .

- FT-IR : Stretching vibrations for ester C=O (~1720 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~207 for C₁₂H₁₇NO₂) and fragmentation patterns (e.g., loss of propyl group, m/z 150) .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- Ethylamino Group : Participates in nucleophilic reactions (e.g., acylation with acetic anhydride) and hydrogen bonding, affecting solubility in polar solvents .

- Propyl Ester : Susceptible to hydrolysis under acidic/basic conditions, generating 4-(ethylamino)benzoic acid. Hydrolysis rates depend on pH and temperature .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., unexpected peaks in NMR) when synthesizing this compound?

- Methodological Answer :

- Perform 2D NMR experiments (HSQC, HMBC) to assign ambiguous proton-carbon correlations and identify impurities (e.g., unreacted starting materials or oxidation byproducts) .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Use HPLC-MS to isolate and characterize byproducts, adjusting reaction conditions (e.g., reducing oxygen exposure to prevent amine oxidation) .

Q. What experimental approaches are suitable for studying interactions between this compound and G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs (e.g., Rhodamine 6G derivatives ) to measure competitive displacement of known ligands (e.g., CGP12177A for β-adrenergic receptors) .

- Docking Studies : Employ molecular modeling software (e.g., AutoDock) to predict binding poses in receptor active sites, guided by crystallographic data of related esters .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst concentration, solvent polarity) and analyze outcomes via HPLC to identify optimal conditions .

- In-line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time, enabling immediate adjustments (e.g., quenching hydrolysis) .

Q. What role does this compound play in prodrug design, and how can its ester group be leveraged for controlled release?

- Methodological Answer :

- The propyl ester acts as a hydrolyzable moiety , enabling pH- or enzyme-triggered release of 4-(ethylamino)benzoic acid in target tissues.

- In vitro studies : Simulate physiological conditions (e.g., esterase-rich environments) to measure hydrolysis kinetics .

- Pharmacokinetic Modeling : Use compartmental models to predict bioavailability based on ester stability .

Q. How can mechanistic studies elucidate the compound’s biological activity in cellular systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.